Cas no 1503972-96-0 (2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine)

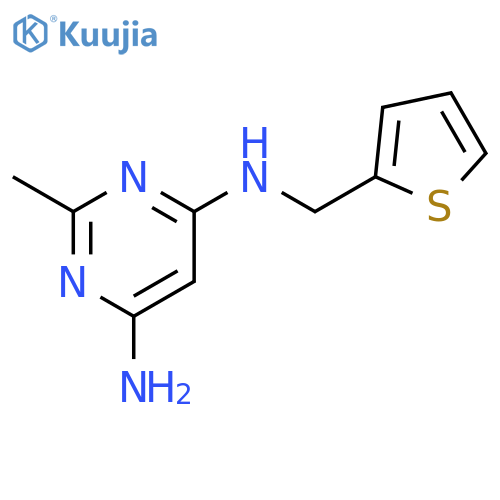

1503972-96-0 structure

商品名:2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine

CAS番号:1503972-96-0

MF:C10H12N4S

メガワット:220.294079780579

CID:5578229

2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine 化学的及び物理的性質

名前と識別子

-

- 4,6-Pyrimidinediamine, 2-methyl-N4-(2-thienylmethyl)-

- 2-methyl-n4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine

- 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine

-

- インチ: 1S/C10H12N4S/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H3,11,12,13,14)

- InChIKey: DXTPVDVBMPGKBD-UHFFFAOYSA-N

- ほほえんだ: C1(C)=NC(N)=CC(NCC2SC=CC=2)=N1

じっけんとくせい

- 密度みつど: 1.342±0.06 g/cm3(Predicted)

- ふってん: 420.8±40.0 °C(Predicted)

- 酸性度係数(pKa): 7.21±0.10(Predicted)

2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-4840-10g |

2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |

1503972-96-0 | 95%+ | 10g |

$1785.0 | 2023-09-06 | |

| Life Chemicals | F1967-4840-0.25g |

2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |

1503972-96-0 | 95%+ | 0.25g |

$382.0 | 2023-09-06 | |

| Life Chemicals | F1967-4840-2.5g |

2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |

1503972-96-0 | 95%+ | 2.5g |

$850.0 | 2023-09-06 | |

| Life Chemicals | F1967-4840-5g |

2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |

1503972-96-0 | 95%+ | 5g |

$1275.0 | 2023-09-06 | |

| TRC | M204736-500mg |

2-methyl-n4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |

1503972-96-0 | 500mg |

$ 390.00 | 2022-06-04 | ||

| Life Chemicals | F1967-4840-1g |

2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |

1503972-96-0 | 95%+ | 1g |

$425.0 | 2023-09-06 | |

| Life Chemicals | F1967-4840-0.5g |

2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |

1503972-96-0 | 95%+ | 0.5g |

$403.0 | 2023-09-06 | |

| TRC | M204736-100mg |

2-methyl-n4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |

1503972-96-0 | 100mg |

$ 115.00 | 2022-06-04 | ||

| TRC | M204736-1g |

2-methyl-n4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |

1503972-96-0 | 1g |

$ 615.00 | 2022-06-04 |

2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

1503972-96-0 (2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine) 関連製品

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量